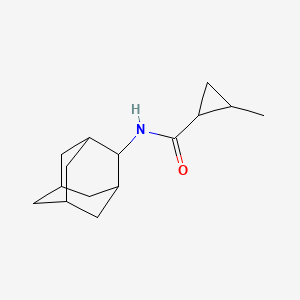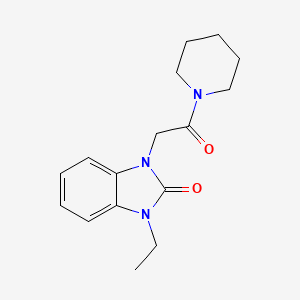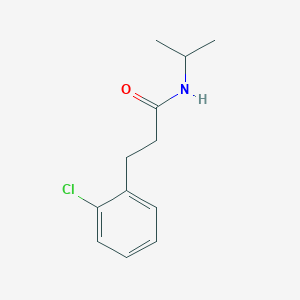![molecular formula C14H19NO3 B7514850 [3-(Hydroxymethyl)piperidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B7514850.png)
[3-(Hydroxymethyl)piperidin-1-yl]-(2-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Hydroxymethyl)piperidin-1-yl]-(2-methoxyphenyl)methanone is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. This compound is also known as HMPM and is a piperidine derivative. HMPM has been found to have various biochemical and physiological effects, making it useful in scientific experiments.
Wirkmechanismus
The mechanism of action of HMPM is not fully understood. However, it has been suggested that HMPM may act as a nucleophile, reacting with electrophilic species. HMPM has also been found to inhibit the activity of certain enzymes, such as protein kinases.
Biochemical and Physiological Effects:
HMPM has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. HMPM has also been found to inhibit the activity of protein kinases, which are involved in various cellular processes. Additionally, HMPM has been found to have antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using HMPM in lab experiments is its ability to inhibit the activity of protein kinases. This makes it useful in studying cellular processes that are regulated by these enzymes. However, one limitation of using HMPM is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.
Zukünftige Richtungen
There are several potential future directions for research involving HMPM. One area of interest is the development of HMPM-based drug delivery systems. HMPM has also been studied for its potential use in the treatment of neurodegenerative diseases. Additionally, HMPM has been found to have antiviral activity and may be useful in the development of antiviral drugs. Further research is needed to fully understand the potential applications of HMPM in scientific research.
Synthesemethoden
The synthesis of HMPM involves the reaction of 2-methoxybenzaldehyde with 3-(hydroxymethyl)piperidine in the presence of a catalyst. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
HMPM has been found to have various applications in scientific research. It has been used as a building block in the synthesis of other compounds, such as inhibitors of protein kinases. HMPM has also been used as a ligand in the development of metal complexes for catalytic reactions. Additionally, HMPM has been studied for its potential use in drug delivery systems.
Eigenschaften
IUPAC Name |
[3-(hydroxymethyl)piperidin-1-yl]-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-18-13-7-3-2-6-12(13)14(17)15-8-4-5-11(9-15)10-16/h2-3,6-7,11,16H,4-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQQYKPUJFWYGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCCC(C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Hydroxymethyl)piperidin-1-yl]-(2-methoxyphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-Methoxyphenyl)-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7514768.png)

![N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7514781.png)
![2-chloro-N-[1-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B7514786.png)


![N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7514804.png)

![6-[cyclohexyl(methyl)amino]-N,N-di(propan-2-yl)pyridine-3-sulfonamide](/img/structure/B7514815.png)


![2-(2-Bicyclo[2.2.1]heptanyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B7514836.png)

